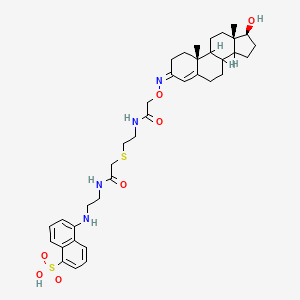
Testosterone-cysteamine-dans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone-cysteamine-dans, also known as this compound, is a useful research compound. Its molecular formula is C37H50N4O7S2 and its molecular weight is 726.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hormonal Therapy
Overview : Testosterone replacement therapy (TRT) is commonly used to address testosterone deficiency in men, which can lead to various health issues, including metabolic disorders.
Key Findings :
- A study indicated that testosterone treatment significantly reduced the incidence of type 2 diabetes among men with low testosterone levels. In a randomized trial, those receiving testosterone showed a lower rate of developing diabetes compared to the placebo group (12% vs. 21%) over two years .
- TRT has been associated with improvements in body composition, bone density, and sexual function .
Cystinosis Treatment
Overview : Cysteamine is primarily used in the treatment of cystinosis, a genetic disorder leading to cystine accumulation within lysosomes.
Key Findings :
- The combination of cysteamine with testosterone may enhance therapeutic outcomes in patients with cystinosis by potentially improving metabolic functions and reducing cystine levels in tissues .
- Animal studies have shown that cysteamine treatment can lead to significant reductions in intracellular cystine levels, suggesting that the addition of testosterone could further enhance these effects .
Antiviral Properties
Overview : The compound has been explored for its potential antiviral applications.
Key Findings :
- Research has indicated that testosterone-cysteamine-dans may exhibit antiviral properties, making it a candidate for treating viral infections. The specific mechanisms are still under investigation, but the combination could enhance cellular responses against viral pathogens .
- In vitro studies have demonstrated that compounds similar to this compound can inhibit viral replication, suggesting a promising avenue for further research .
Cancer Research
Overview : The anticancer properties of nitrogen-containing compounds are an area of active investigation.
Key Findings :
- Recent studies have highlighted the potential for nitrogen-based compounds like this compound to exhibit anticancer activity. For instance, certain derivatives showed significant cytotoxic effects against various cancer cell lines .
- The structure-activity relationship (SAR) studies indicate that modifications to the compound could enhance its efficacy against specific cancer types, warranting further exploration in clinical settings .
Metabolic Effects
Overview : The metabolic effects of testosterone on insulin sensitivity and body composition are critical areas of research.
Key Findings :
- Testosterone has been shown to improve insulin sensitivity and reduce fat mass while increasing lean body mass. These effects are crucial for managing conditions like obesity and metabolic syndrome .
- Case studies suggest that patients undergoing TRT often experience improvements in metabolic markers, including lipid profiles and glucose metabolism .
Data Table: Summary of Research Findings
特性
CAS番号 |
75585-80-7 |
|---|---|
分子式 |
C37H50N4O7S2 |
分子量 |
726.9 g/mol |
IUPAC名 |
5-[2-[[2-[2-[[2-[(Z)-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]ethylsulfanyl]acetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C37H50N4O7S2/c1-36-15-13-25(21-24(36)9-10-28-29-11-12-33(42)37(29,2)16-14-30(28)36)41-48-22-34(43)40-19-20-49-23-35(44)39-18-17-38-31-7-3-6-27-26(31)5-4-8-32(27)50(45,46)47/h3-8,21,28-30,33,38,42H,9-20,22-23H2,1-2H3,(H,39,44)(H,40,43)(H,45,46,47)/b41-25-/t28?,29?,30?,33-,36-,37-/m0/s1 |
InChIキー |
WFWAMPNZDXTYTJ-WHPYUFEKSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)CCC34C |
異性体SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)/CC[C@]34C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)CCC34C |
同義語 |
17 beta-hydroxy-4-androsten-3-one 3-O-(1'-sulfo-5'-naphthylaminoethylcarbamoylmethylthioethylcarbamoylmethyl)oxime testosterone-cysteamine-DANS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















